molecular formula C16H16O2 B371683 (Z)-3,3'-Dimethoxystilbene

(Z)-3,3'-Dimethoxystilbene

Cat. No.: B371683
M. Wt: 240.3g/mol
InChI Key: ZBFPZUMLGZJSNN-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3,3'-Dimethoxystilbene is a stilbene derivative characterized by two methoxy groups positioned at the 3 and 3' positions of its aromatic rings and a cis (Z) configuration around the central double bond. It is synthesized via hydrogenation of a bis(3-methoxyphenyl)acetylene precursor using Lindlar catalyst under hydrogen gas, yielding a 77% isolated product . Its structure is confirmed by NMR and mass spectrometry data, consistent with literature . Stilbenes like this are studied for their biological activities, including antiparasitic, antioxidant, and pesticidal properties.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3g/mol

IUPAC Name

1-methoxy-3-[(Z)-2-(3-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-12H,1-2H3/b10-9-

InChI Key

ZBFPZUMLGZJSNN-KTKRTIGZSA-N

SMILES

COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)OC

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\C2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Stilbene Derivatives

Antiparasitic Activity
  • (Z)-3,3'-Dimethoxystilbene: Limited direct data, but structurally similar 3,5-dimethoxystilbene analogs exhibit activity against Leishmania and Trypanosoma cruzi. For example, 3,5-dimethoxystilbene derivatives showed LC₅₀ values of 14.7–16.2 ppm against Aedes aegypti larvae .
  • 3,5-Dimethoxystilbene (trans) : Isolated from Lonchocarpus punctatus, it demonstrated moderate antiparasitic activity, though less potent than prenylated derivatives .
  • Piceatannol Methylated Derivatives: Tetramethoxystilbene (3,5,3',4'-OCH₃) showed strong P-glycoprotein inhibition, reversing multidrug resistance in cancer cells .
Antioxidant and Pro-Oxidant Effects
  • This compound: Not directly tested, but 3,5-dimethoxystilbene (cis and trans) exhibited pro-oxidant effects, increasing ROS levels by 17–29% in cellular models .
  • Hydroxylated Analogs: Piceatannol (3,5,3',4'-OH) and its glucoside significantly reduced ROS, highlighting the critical role of hydroxyl groups in antioxidant activity .
Nematicidal and Pesticidal Activity
  • 3,5-Dimethoxystilbene (trans and cis) : Both isomers showed nematicidal activity against pinewood nematodes (Bursaphelenchus xylophilus), with higher concentrations in plant resin and stem bark .
  • Derivatives of 3,5-Dimethoxystilbene : Analogs with halogen or nitro substitutions demonstrated enhanced larvicidal activity (LC₅₀ <20 ppm) compared to the parent compound .

Pharmacological and Structural Insights

  • Methoxy vs. Hydroxy Groups: Methoxy substitution (as in 3,3'-dimethoxystilbene) improves metabolic stability but may reduce direct target binding compared to hydroxylated stilbenes like resveratrol or piceatannol .
  • Cis vs. Trans Configuration : The Z configuration in 3,3'-dimethoxystilbene may limit conjugation across the double bond, reducing UV absorption and photochemical reactivity compared to E isomers .

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